Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H9F3N2O2S |
|---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)9-6-20-10(17-9)7-5-16-4-3-8(7)12(13,14)15/h3-6H,2H2,1H3 |
InChI Key |
JVEWMCVXHXWPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 2-Methylthiazole-4-Carboxylate as a Key Intermediate
A common precursor is ethyl 2-methylthiazole-4-carboxylate, which can be prepared and then selectively functionalized at the 2-methyl position to introduce further substituents.
Halogenation of Ethyl 2-Methylthiazole-4-Carboxylate
- N-Bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is used to brominate the methyl group at the 2-position.
- The reaction is typically carried out in carbon tetrachloride or chloroform under reflux with irradiation or heating for several hours.
- Yields for the formation of 2-bromomethyl-thiazole-4-carboxylic acid ethyl ester range from 31% to 38%, depending on conditions (Table 1).
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 38 | Ethyl 2-methylthiazole-4-carboxylate (2.92 mmol), NBS (3.5 mmol), AIBN (0.21 mmol), CCU solvent, 76°C, 4 h | Reaction mixture filtered and purified by flash chromatography |
| 31 | NBS, benzoyl peroxide, CCl4, reflux over weekend | Product purified by silica gel chromatography |
| 31 | NBS, benzoyl peroxide, chloroform, reflux 20 h | Product isolated as oil, MS confirmed |
Table 1: Representative bromination conditions for ethyl 2-methylthiazole-4-carboxylate derivatives
Functional Group Transformations and Purification
- After coupling, the ethyl ester functionality is preserved, and purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate and hexane mixtures.
- Characterization of intermediates and final products employs NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Key Preparation Steps
Research Findings and Literature Evaluation
- The halogenation of thiazole methyl groups using NBS is well-documented, with several protocols yielding moderate to good yields under radical conditions.
- The presence of the trifluoromethyl substituent on the pyridyl ring is known to influence reactivity and requires careful selection of coupling partners and conditions.
- No direct literature source provides a one-step synthesis of this compound; however, the combination of halogenation followed by nucleophilic substitution or cross-coupling is a validated approach.
- Alternative synthetic routes involving heterocycle ring construction with pre-installed substituents have been explored in related systems but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or thiazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a broader class of pyridyl-thiazole derivatives and fluorinated heterocycles. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Heterocycle Type |
|---|---|---|---|---|---|---|
| Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate | 39067-28-2 | C₁₁H₁₀F₃N₂O₂S | 294.27 | 3-Pyridyl (CF₃), thiazole, ester | ~2.38 | Thiazole |
| Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | 155377-19-8 | C₇H₇F₃N₂O₂ | 208.14 | Pyrazole (CF₃), ester | ~1.52 | Pyrazole |
| Ethyl 2-phenylthiazole-4-carboxylate | N/A | C₁₂H₁₁NO₂S | 233.29 | Phenyl, thiazole, ester | ~2.50 | Thiazole |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 85290-78-4 | C₇H₁₀N₂O₂ | 154.17 | Pyrazole (methyl), ester | ~0.89 | Pyrazole |
| 2-(3-Pyridyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide | N/A | C₁₈H₁₅N₅O | 333.35 | Pyridyl, indazole, pyrimidine | ~1.20 | Indazole |
*logP values estimated based on molecular descriptors (e.g., trifluoromethyl groups increase lipophilicity) .
Key Differences and Implications
Heterocycle Core: The thiazole ring in the target compound (vs. Thiazoles are often associated with bioactivity in antimicrobial and anticancer agents . Pyridyl vs. Phenyl Substitution: The 3-pyridyl group (as in the target compound) offers nitrogen-based hydrogen-bonding sites, unlike phenyl groups, which may improve solubility in polar solvents compared to purely aromatic analogs (e.g., ethyl 2-phenylthiazole-4-carboxylate) .
Trifluoromethyl (-CF₃) Group :
- The -CF₃ substituent increases electron-withdrawing effects and metabolic stability compared to methyl (-CH₃) or hydrogen substituents. For example, replacing -CF₃ with -CH₃ (as in ethyl 3-methyl-1H-pyrazole-4-carboxylate) reduces molecular weight by ~140 g/mol and logP by ~1.5 units .
Functional Groups :
- The ethyl ester moiety in the target compound and analogs (e.g., CAS 155377-19-8) facilitates prodrug strategies, enabling controlled release of active carboxylic acid metabolites.
Biological Activity
Ethyl 2-[4-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its bioactive properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic profiles.
Biological Activities
1. Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor effects. A study demonstrated that compounds with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic activity. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiazole ring for enhancing antitumor efficacy .
2. Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant properties. One compound in a related study eliminated tonic extensor phases in animal models, indicating potential therapeutic effects against epilepsy. The SAR revealed that specific modifications to the thiazole structure could enhance anticonvulsant activity .
3. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell death. In vitro studies have indicated effective inhibition against both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of this compound, researchers administered varying doses to tumor-bearing mice. The results showed a dose-dependent reduction in tumor size compared to control groups, with histopathological analysis revealing apoptotic changes in tumor cells.
Case Study 2: Anticonvulsant Activity Assessment
Another study evaluated the anticonvulsant effects of this compound using a pentylenetetrazol-induced seizure model in rodents. The administration of this compound significantly reduced seizure duration and frequency, demonstrating its potential as an anticonvulsant agent.
Research Findings Summary
| Activity | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| Antitumor | 1.61 - 1.98 | Induction of apoptosis via mitochondrial pathways |
| Anticonvulsant | Not specified | Modulation of GABAergic transmission |
| Antimicrobial | Varies by pathogen | Disruption of cell membrane integrity |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.5–9.0 ppm for pyridyl protons, δ 4.1–4.3 ppm for ethyl ester) .
- LCMS/HPLC : Validates molecular weight (e.g., m/z 366 [M+H]⁺) and purity (>95% via reverse-phase HPLC) .
- X-ray Crystallography : Resolves 3D conformation, particularly for analogs with fused heterocycles .
What methodologies are used for initial biological activity screening?
Q. Basic
- Antioxidant Assays : DPPH radical scavenging (%FRSA) and total antioxidant capacity (TAC), with IC₅₀ values compared to ascorbic acid .
- Antimicrobial Testing : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .
How can researchers study interactions between this compound and biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (Kₐ, Kd) to immobilized proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells by monitoring protein thermal stability shifts .
How are structure-activity relationships (SAR) analyzed for analogs?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with bromine or methyl groups) .
- Bioactivity Profiling : Compare IC₅₀ values across analogs (e.g., brominated analogs show 10-fold lower kinase inhibition than trifluoromethyl derivatives) .
- Computational Docking : Align analogs with target active sites (e.g., ATP-binding pocket of EGFR) to rationalize potency differences .
What strategies optimize synthetic yield and purity?
Q. Advanced
- Catalyst Screening : Copper(I) iodide or PdCl₂(dppf) enhances coupling efficiency (yield increases from 45% to 72%) .
- Solvent Optimization : THF/water mixtures improve solubility in click chemistry reactions (e.g., triazole formation) .
- Purification Techniques : Flash chromatography (silica gel, gradient elution) or preparative HPLC reduces byproduct contamination .
How can contradictory bioactivity data be resolved?
Q. Advanced
- Dose-Response Curves : Validate IC₅₀ consistency across replicates (e.g., antioxidant %FRSA ranging 74–84% requires triplicate testing) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in cellular assays .
- Orthogonal Assays : Confirm antimicrobial activity via both disk diffusion and broth microdilution .
What computational tools model target binding mechanisms?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformers .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for trifluoromethyl group substitutions .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target <3) and BBB permeability .
How is pharmacokinetic behavior evaluated preclinically?
Q. Advanced
- Solubility Assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., 85% binding limits free concentration) .
- In Vivo PK : IV/oral dosing in rodents to calculate AUC, Cmax, and t₁/₂ .
What approaches identify novel biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
